Tapentadol-d5 O-beta-D-Glucuronide
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Overview
Description
Tapentadol-d5 O-beta-D-Glucuronide is a deuterated form of Tapentadol O-beta-D-Glucuronide, which is a primary urinary metabolite of Tapentadol. Tapentadol is a centrally-acting synthetic analgesic used for pain management. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of Tapentadol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tapentadol-d5 O-beta-D-Glucuronide involves the glucuronidation of Tapentadol-d5. The reaction typically uses glucuronic acid derivatives under acidic or enzymatic conditions. The reaction is carried out in an organic solvent such as acetonitrile or water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced as a certified reference material for use in various analytical applications .
Chemical Reactions Analysis
Types of Reactions
Tapentadol-d5 O-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include Tapentadol-d5, glucuronic acid, and various oxidized or reduced derivatives of Tapentadol-d5 .
Scientific Research Applications
Tapentadol-d5 O-beta-D-Glucuronide is widely used in scientific research, particularly in the fields of pharmacology, toxicology, and analytical chemistry. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Tapentadol.
Forensic Testing: Employed in the detection and quantification of Tapentadol in biological samples.
Clinical Toxicology: Used to monitor Tapentadol levels in patients undergoing pain management therapy.
Analytical Method Development: Serves as a standard for developing and validating analytical methods such as LC/MS and GC/MS
Mechanism of Action
Tapentadol-d5 O-beta-D-Glucuronide exerts its effects through its parent compound, Tapentadol. Tapentadol acts as a mu-opioid receptor agonist and inhibits norepinephrine reuptake. This dual mechanism of action results in analgesic effects by modulating pain signals at both the spinal and supraspinal levels .
Comparison with Similar Compounds
Similar Compounds
Tapentadol O-beta-D-Glucuronide: The non-deuterated form of the compound.
Tapentadol: The parent compound with similar analgesic properties.
Other Glucuronides: Such as morphine-6-glucuronide and codeine-6-glucuronide, which are metabolites of other opioid analgesics
Uniqueness
Tapentadol-d5 O-beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical applications .
Properties
Molecular Formula |
C20H31NO7 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(2S,3S,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15?,16-,17?,18-,20+/m0/s1/i1D3,5D2 |
InChI Key |
CTYJDHSTNLOUMT-CQJLYTMGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C |
Origin of Product |
United States |
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